Molecular weight and formula of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic design o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a specialized reagent that has garnered attention among researchers and drug development professionals. Its utility stems not from its direct therapeutic action, but from its role as a versatile scaffold for constructing more complex and potent drug candidates. The carefully orchestrated arrangement of its functional groups—a bromine atom, a fluorine atom, a methanesulfonyl group, and a carboxylic acid—provides a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of a target molecule.
This guide offers a comprehensive technical overview of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, moving beyond basic identifiers to explore its strategic value. We will delve into its core molecular profile, safety considerations, the specific roles of its functional moieties in drug design, and a representative synthetic approach. This document is intended for researchers and scientists who require a deeper understanding of how to leverage this and similar building blocks to accelerate their drug discovery programs.
Section 1: Core Molecular Profile
The fundamental identity of a chemical compound is described by its structure, weight, and nomenclature. These core attributes are essential for procurement, reaction stoichiometry, and regulatory documentation. 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a substituted benzoic acid derivative, whose key identifiers and properties are summarized below.
The precise arrangement of atoms is critical to the compound's reactivity and its influence on a larger molecular structure.
Caption: Chemical structure of the title compound.
Section 2: Physicochemical & Safety Data
Working with any chemical reagent necessitates a clear understanding of its potential hazards. This compound is classified as a warning-level hazard, primarily associated with irritation and acute toxicity if ingested.
Safety Information
Details
Source
Pictograms
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Self-Validating Protocol for Handling:
Based on these data, a self-validating handling protocol is mandated. All manipulations should be conducted in a certified chemical fume hood to mitigate inhalation risks (P261, P271). Personal protective equipment (PPE), including a lab coat, nitrile gloves (P280), and sealed safety goggles (P280), is required to prevent skin and eye contact (P302+P352, P305+P351+P338). An eyewash station and safety shower must be immediately accessible. All waste must be disposed of in a designated, sealed hazardous waste container (P501).
Section 3: The Strategic Role of Functional Groups in Drug Design
The true value of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid lies in the synergistic interplay of its functional groups. Each moiety is strategically positioned to impart specific, desirable characteristics to a parent molecule, a concept central to modern medicinal chemistry.
Fluorine (F): The introduction of fluorine is a well-established strategy in drug design.[2] Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds with target proteins. Critically, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[3]
Methanesulfonyl Group (SO₂Me): This group is a potent electron-withdrawing substituent and a strong hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the aromatic ring. In drug design, sulfone groups are often used to improve solubility, enhance binding affinity to target proteins through hydrogen bonding, and act as metabolically stable isosteres for other functional groups.
Bromo Group (Br): The bromine atom is more than just a bulky substituent; it is a versatile synthetic handle. It serves as an ideal leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse chemical fragments, enabling the rapid exploration of a compound's structure-activity relationship (SAR).
Carboxylic Acid (COOH): This functional group is a cornerstone of drug design. It can act as a primary pharmacophore, directly interacting with a biological target through ionic bonds or hydrogen bonds. Alternatively, it serves as a critical linker for creating esters or amides, which are fundamental connections in many drug molecules and prodrug strategies.[4]
Caption: Functional groups and their roles in drug design.
Section 4: Illustrative Synthetic Workflow
While specific, proprietary syntheses of this exact molecule are not always public, a general and chemically sound workflow can be constructed based on established organic chemistry principles and published methods for analogous structures.[5][6] The following represents a plausible, multi-step synthesis that a skilled chemist could implement and optimize.
Objective: To provide a representative protocol for the synthesis of a substituted benzoic acid like the title compound, starting from a simpler, commercially available material.
Workflow Overview: The synthesis can be envisioned as a sequence of regioselective aromatic substitutions and functional group transformations around a central benzoic acid or ester core.
An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-2-fluoro-3-m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid. Recognizing the critical role of solubility in drug discovery and development, this document delves into the physicochemical properties of the compound, theoretical considerations of solubility, and a detailed, field-proven protocol for its empirical determination.
Introduction: The Criticality of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of process chemistry, formulation development, and analytical characterization. For a complex molecule like 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid, understanding its behavior in different solvent environments is paramount for efficient purification, crystallization, and the ultimate bioavailability of the potential drug substance. This guide is structured to provide both a theoretical framework and a practical, step-by-step methodology for assessing the solubility of this compound, empowering researchers to make informed decisions in their development workflows.
Physicochemical Profile of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid
Estimated based on related aromatic sulfonic acids[11][12][13]
Expert Insights: The predicted low pKa indicates a strongly acidic compound, primarily due to the benzoic acid moiety and the electron-withdrawing effects of the fluorine, bromine, and methanesulfonyl groups. This strong acidity will significantly influence its solubility in protic and basic solvents. The predicted logP suggests a moderate lipophilicity, indicating that while it will have some affinity for non-polar environments, its solubility will likely be favored in more polar organic solvents. The high predicted melting point, characteristic of many aromatic sulfonic acids, suggests strong crystal lattice forces that will need to be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. To refine this, we turn to more quantitative measures of solvent-solute interactions, such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters.
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar.
Kamlet-Taft Parameters: This system characterizes solvents based on their hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[15][16][17] For 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid, which has both hydrogen bond donating (carboxylic acid) and accepting (sulfonyl, fluoro, carboxylic carbonyl) groups, solvents with significant α and β values are expected to be effective.
By cross-referencing the predicted properties of our target molecule with the known HSP and Kamlet-Taft parameters of a range of solvents, we can rationally select a diverse yet targeted set of solvents for experimental evaluation.
Recommended Solvents for Solubility Screening
Based on the predicted physicochemical properties and theoretical considerations, the following organic solvents, categorized by their functional groups and polarity, are recommended for an initial solubility screening. This selection is also informed by solvent selection guides used in the pharmaceutical industry, which consider safety, health, and environmental impact.[18][19][20][21]
Solvent Class
Recommended Solvents
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Protic solvents capable of hydrogen bonding with the solute's functional groups.
Ketones
Acetone, Methyl Ethyl Ketone
Polar aprotic solvents with hydrogen bond accepting capabilities.
Esters
Ethyl Acetate
Moderate polarity with hydrogen bond accepting properties.
Highly polar aprotic solvents with strong hydrogen bond accepting capabilities.
Halogenated
Dichloromethane (DCM)
Apolar solvent to assess baseline solubility in a non-polar environment.
Hydrocarbons
Toluene, Heptane
Non-polar solvents to establish the lower limits of solubility.
Nitriles
Acetonitrile
Polar aprotic solvent with a significant dipole moment.
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed, step-by-step protocol for determining the equilibrium solubility of 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid using the widely accepted shake-flask method.[22][23][24][25] This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (as a solid)
Selected organic solvents (analytical grade or higher)
Analytical balance (± 0.1 mg)
Glass vials with screw caps (e.g., 4 mL)
Thermostatically controlled shaker or incubator
Syringe filters (0.22 µm, compatible with the organic solvents)
Syringes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Detailed Step-by-Step Methodology
Preparation of Vials: Into appropriately labeled glass vials, add an excess amount of solid 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid. An excess is critical to ensure that a saturated solution is achieved. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or another temperature of interest). Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study in a key solvent to confirm this.
Sample Collection and Preparation:
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least one hour.
Carefully draw the supernatant into a syringe, ensuring no solid particles are disturbed.
Attach a 0.22 µm syringe filter that is chemically compatible with the solvent and filter the supernatant into a clean vial. This step is crucial to remove any undissolved microparticles.
Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
Analytical Quantification:
Analyze the diluted samples using a validated HPLC method. The method should be specific for 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid and demonstrate linearity, accuracy, and precision.
Prepare a calibration curve using standards of known concentrations of the compound.
Quantify the concentration of the compound in the diluted samples by interpolating from the calibration curve.
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Solvent
Solubility at 25°C (mg/mL)
[Solvent 1]
[Experimental Value]
[Solvent 2]
[Experimental Value]
...
...
Expert Insights on Interpretation: The trends observed in the experimental solubility data should be rationalized based on the theoretical principles discussed earlier. For instance, higher solubility in alcohols and amides would be consistent with the compound's ability to engage in hydrogen bonding. Conversely, low solubility in hydrocarbons would align with its polar and ionic character. Any unexpected results should be investigated further, as they may indicate specific solvent-solute interactions or the formation of solvates.
Safety and Handling Considerations
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is classified as a warning-level hazard, with potential for harm if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid in organic solvents. By integrating physicochemical predictions with established theoretical models and a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding process development, formulation design, and ultimately, for accelerating the journey of a promising compound from the laboratory to the clinic.
ACD/Labs Percepta Platform. Advanced Chemistry Development, Inc. [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). The solvatochromic comparison method. 5. The π* scale of solvent polarities. The Journal of Organic Chemistry, 48(17), 2877–2887.
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Solvent Selection Guide. [Link]
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010, Annex 4. [Link]
Yalkowsky, S. H., & He, Y. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(5), 1211–1227.
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 2013, 17 (11), pp 1373–1385. [Link]
Determining the Acidity of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of pKa in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of pKa in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] For researchers and scientists, a comprehensive understanding of a compound's pKa is not merely academic; it is a critical factor that dictates a drug candidate's behavior in biological systems and ultimately, its therapeutic efficacy and safety profile. An accurate determination of pKa is therefore indispensable in the early stages of drug development to guide lead optimization and formulation strategies.
This in-depth technical guide focuses on the determination of the pKa value of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid , a compound of interest in medicinal chemistry due to its polysubstituted aromatic scaffold. While a specific synthesis protocol for this exact molecule is not detailed in publicly available literature, its structural motifs are accessible through established synthetic methodologies for substituted benzoic acids, such as the oxidation of corresponding toluene precursors or through nucleophilic aromatic substitution and subsequent functional group manipulations. The presence of multiple electron-withdrawing groups on the benzoic acid core suggests a significantly lower pKa compared to the parent molecule, benzoic acid (pKa ≈ 4.20). This guide will provide a detailed exploration of the theoretical underpinnings, experimental methodologies, and computational approaches to accurately determine this crucial parameter.
Theoretical Framework: Predicting Acidity through Substituent Effects
The acidity of a substituted benzoic acid is intricately linked to the electronic properties of its substituents. The electron-withdrawing or electron-donating nature of these groups, and their position relative to the carboxylic acid moiety, dictates the stability of the corresponding carboxylate anion. In the case of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, all three substituents are electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid.
A semi-quantitative prediction of the pKa can be made using the Hammett equation, which provides a linear free-energy relationship for the impact of meta- and para-substituents on the reactivity of a benzene ring.[3][4] The equation is given by:
log(K/K₀) = σρ
where K is the dissociation constant of the substituted benzoic acid, K₀ is the dissociation constant of benzoic acid, σ is the substituent constant, and ρ is the reaction constant (which is 1 for the dissociation of benzoic acids in water at 25°C).
While the Hammett equation is not strictly additive for polysubstituted systems and does not explicitly account for ortho-effects, we can use the substituent constants to estimate the cumulative acidifying effect.
Table 1: Hammett Substituent Constants and pKa Values of Related Benzoic Acids
Substituent
Position
Hammett Constant (σ)
pKa of Monosubstituted Benzoic Acid
Fluoro
ortho (2-)
-
3.27
Methanesulfonyl
meta (3-)
σm = 0.64
3.52
Bromo
meta (5-)
σm = 0.39
3.86
Bromo
para (4-)
σp = 0.23
3.96
Hydrogen (Reference)
-
0.00
4.20
Note: Hammett constants are typically not used for ortho substituents due to steric effects.
The strongly electron-withdrawing nature of the fluoro (inductive effect), methanesulfonyl (inductive and resonance effects), and bromo (inductive effect) groups will stabilize the negative charge of the carboxylate anion upon deprotonation. The ortho-fluoro group, in particular, is expected to have a significant acid-strengthening effect. Based on the pKa of 2-fluorobenzoic acid (3.27) and the additional acidifying contributions of the meta-bromo and meta-methanesulfonyl groups, it is reasonable to predict that the pKa of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid will be significantly lower than 3.0 .
Experimental Determination of pKa
For a definitive determination of the pKa value, experimental methods are indispensable. The following protocols describe two robust and widely used techniques: potentiometric titration and UV-Vis spectrophotometry.
Methodology 1: Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for pKa determination.[1] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) while monitoring the pH. The pKa is determined from the resulting titration curve.
Experimental Protocol:
Preparation of Solutions:
Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.
Prepare a solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid at a known concentration (e.g., 0.01 M) in a suitable solvent system. Due to the anticipated low aqueous solubility, a co-solvent system such as methanol-water or DMSO-water may be required.
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.
Calibration of the pH Meter:
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.
Titration Procedure:
Pipette a known volume (e.g., 25.0 mL) of the 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid solution into a beaker.
Add a sufficient volume of the 0.15 M KCl solution.
Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
After each addition, stir the solution thoroughly and record the pH and the volume of titrant added.
Continue the titration well past the equivalence point.
Data Analysis:
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
Methodology 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with low solubility or when only small amounts of sample are available.[2] This method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.
Experimental Protocol:
Preparation of Buffer Solutions:
Prepare a series of buffer solutions with accurately known pH values, spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.
Preparation of Analyte Stock Solution:
Prepare a concentrated stock solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid in a suitable organic solvent (e.g., DMSO or methanol).
Spectral Acquisition:
For each buffer solution, add a small, constant aliquot of the analyte stock solution to ensure the final concentration is the same across all samples. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.
Data Analysis:
Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.
Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
The pKa is the pH at the inflection point of this sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In addition to experimental methods, computational chemistry offers a powerful and increasingly accurate means of predicting pKa values. Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the acidity of a molecule by calculating the free energy change of the deprotonation reaction in a solvated environment.
Computational Protocol (Conceptual):
Model Building:
Construct 3D models of both the protonated (acid) and deprotonated (conjugate base) forms of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.
Geometry Optimization:
Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set) and a continuum solvation model (e.g., PCM or SMD).
Frequency Calculations:
Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energies.
pKa Calculation:
The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution using a thermodynamic cycle. This involves the free energies of the acid, the conjugate base, and the proton in the gas phase and their respective solvation free energies.
Summary of Predicted and Expected pKa Values
Method
Predicted/Expected pKa
Notes
Hammett Equation Analysis
< 3.0
Based on the cumulative electron-withdrawing effects of the fluoro, bromo, and methanesulfonyl substituents.
Potentiometric Titration
To be determined
Expected to provide a highly accurate and precise experimental value.
UV-Vis Spectrophotometry
To be determined
A complementary experimental method, useful for low sample quantities.
DFT Calculation
To be determined
Provides a theoretical prediction that can corroborate experimental findings.
Conclusion
The determination of the pKa of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a critical step in its evaluation as a potential drug candidate or chemical probe. The strongly electron-withdrawing nature of its substituents undoubtedly renders it a significantly stronger acid than benzoic acid, with a pKa value predicted to be well below 3.0. While theoretical predictions provide a valuable starting point, a definitive value must be obtained through rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry. The integration of these experimental and computational approaches provides a self-validating system, ensuring the generation of reliable data that can confidently guide further drug development efforts.
References
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate ADME/Tox. In Physicochemical and Computational Tools in Drug Discovery. Wiley-VCH. [Link]
Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
ChemBK. (2022, October 17). P-Bromobenzoic acid. Retrieved from [Link]
Clark, J. (2015). The Hammett Equation. Chem LibreTexts. [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Alex, A., Arnold, U., & Klar, U. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1132–1136. [Link]
Liptak, M. D., & Shields, G. C. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]
Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3–21. [Link]
Suzuki-Miyaura coupling conditions for 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
An Application Guide to a Challenging Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives from 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid Introduction: Navigating a Complex Coupling The Suzuki-Miyaura cross-coup...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to a Challenging Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives from 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid
Introduction: Navigating a Complex Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly challenging substrate: 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid . Its successful coupling requires a nuanced understanding of the competing electronic and steric factors at play. The molecule is characterized by:
An electron-deficient aromatic ring due to the strongly withdrawing methanesulfonyl (-SO2Me) and carboxylic acid (-COOH) groups. This property activates the C-Br bond for the initial oxidative addition step.[5][6]
Significant steric hindrance around the reactive C-Br bond, primarily from the ortho-fluoro substituent.[7]
An acidic proton on the carboxylic acid, which can interfere with the essential basic conditions of the reaction.[8]
This document provides a detailed exploration of the mechanistic considerations, a systematic guide to optimizing reaction parameters, and a robust, field-proven protocol for researchers engaged in complex small molecule synthesis.
Mechanistic Insights: Tailoring the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding how our specific substrate influences each step is paramount for developing a successful protocol.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is the initial, often rate-limiting, step where the Pd(0) catalyst inserts into the aryl-bromide bond. The strong electron-withdrawing nature of the sulfonyl and carboxyl groups on our substrate facilitates this step by lowering the electron density of the aromatic ring.[6] However, the ortho-fluoro group presents a steric barrier that can impede the approach of the palladium catalyst. This challenge is typically overcome by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[7][9]
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] The presence of the carboxylic acid on our substrate is a critical consideration here. An overly strong base (like NaOH or KOH) could simply perform an acid-base neutralization, consuming the base needed for the catalytic cycle. Furthermore, the resulting carboxylate can potentially coordinate to the palladium, inhibiting catalysis.[8] Therefore, the choice of a suitable base is crucial for success.
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5] Bulky ligands, which were essential for the oxidative addition step, also accelerate reductive elimination by creating a sterically crowded environment around the metal center.[6]
Strategic Optimization of Reaction Parameters
A successful coupling of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Pre-catalyst and Ligand Selection
For challenging substrates, the choice of ligand is often more critical than the specific Pd(0) or Pd(II) pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). The ligand dictates the reactivity and stability of the active catalyst.
Ligand Class
Key Examples
Rationale for Use
Bulky, Electron-Rich Dialkylbiaryl Phosphines
SPhos, XPhos, RuPhos
Primary Recommendation. These ligands excel in coupling sterically hindered and electron-deficient aryl halides. Their bulk facilitates both oxidative addition and reductive elimination, while their electron-rich nature promotes the initial insertion of palladium into the C-Br bond.[9]
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Highly effective for activating less reactive coupling partners like aryl chlorides, and thus very suitable for challenging bromides. They form very stable and highly active palladium complexes.[10][12]
Traditional Phosphines
PPh₃, P(t-Bu)₃
PPh₃ is often insufficient for sterically demanding substrates. While P(t-Bu)₃ is more effective due to its bulk and electron-donating properties, the biarylphosphine ligands generally offer superior performance and broader substrate scope.[10]
Base Selection: A Critical Balancing Act
The base must be strong enough to facilitate transmetalation but not so reactive that it interferes with the carboxylic acid functionality or degrades the starting materials.
Base
Strength
Commentary
Potassium Phosphate (K₃PO₄)
Moderate
Primary Recommendation. Often the base of choice for substrates with sensitive functional groups. It is effective in promoting the reaction while minimizing side reactions like ester hydrolysis if the substrate were protected.[9]
Potassium Carbonate (K₂CO₃)
Moderate
A common and cost-effective choice. It is generally well-tolerated and can be effective, particularly in aqueous solvent mixtures.[13][14]
Cesium Carbonate (Cs₂CO₃) / Cesium Fluoride (CsF)
Stronger/Mild
Cesium bases are often more soluble in organic solvents and can enhance reaction rates. CsF is a milder option that can be effective when ester groups are present.[8]
Hydroxides (NaOH, KOH)
Strong
Not Recommended. These strong bases are likely to cause complications due to the acidic proton on the carboxylic acid and are generally avoided for such substrates.
Solvent System
The solvent must solubilize all components of the reaction mixture and be stable at the required reaction temperature. Aprotic polar solvents are typically used, often with a small amount of water to help dissolve the inorganic base.
Recommended Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, Tetrahydrofuran (THF)/H₂O. A ratio of approximately 5:1 to 10:1 (organic:water) is a good starting point.
Reaction Temperature: Due to the steric hindrance from the ortho-fluoro substituent, elevated temperatures, typically in the range of 80-110 °C , are required to achieve a reasonable reaction rate.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid with a generic arylboronic acid.
Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.
Reagents and Materials
Reagent
Molar Equiv.
Example Quantity (for 1.0 mmol scale)
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
1.0
304.1 mg
Arylboronic Acid
1.2 - 1.5
(e.g., 1.2 mmol, Phenylboronic acid: 146.3 mg)
Palladium(II) Acetate (Pd(OAc)₂)
0.02 (2 mol%)
4.5 mg
SPhos (Ligand)
0.04 (4 mol%)
16.4 mg
Potassium Phosphate (K₃PO₄)
2.5 - 3.0
(e.g., 3.0 mmol, 636.8 mg)
1,4-Dioxane
-
8 mL
Deionized Water
-
1 mL
Step-by-Step Procedure
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
Solvent Addition: Add the degassed solvent system (e.g., 9 mL of a 8:1 mixture of 1,4-dioxane and water) via syringe.
Degassing: Sparge the resulting suspension with a stream of nitrogen gas through a needle for 15-20 minutes to ensure all dissolved oxygen is removed.
Catalyst Addition: Under a positive pressure of nitrogen, quickly add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate base or ligand.
1. Ensure thorough degassing of solvents and reaction mixture.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., XPhos) or different bases (e.g., K₂CO₃, Cs₂CO₃).
Protodeborylation of Boronic Acid
1. Base is too strong or reaction time is too long.2. Presence of excess water.
1. Switch to a milder base (e.g., K₂CO₃ or KF).2. Use a higher ratio of organic solvent to water. Increase the amount of boronic acid to 1.5-2.0 equivalents.
Hydrodehalogenation of Starting Material
1. Certain catalyst/ligand combinations can favor this side reaction.2. Presence of hydride sources.
1. Screen a different class of ligand (e.g., switch from a biarylphosphine to an NHC-based system).2. Ensure solvents are pure.
Homocoupling of Boronic Acid
1. Presence of oxygen leading to Pd(II) species that can catalyze this side reaction.
1. Improve the degassing procedure significantly. Use freshly prepared or high-purity catalysts.
Conclusion
The Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a challenging yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent steric and electronic properties. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos) in combination with a moderately strong inorganic base (like K₃PO₄) and an aqueous-organic solvent system at elevated temperatures provides a robust starting point for optimization. By understanding the mechanistic nuances and anticipating potential side reactions, researchers can effectively utilize this powerful C-C bond-forming reaction to access complex and valuable molecular architectures.
References
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42, 3690-3693.
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
Royal Society of Chemistry. (n.d.). Supramolecular approach to recyclable palladium catalysts for Suzuki-Miyaura coupling in aqueous media. RSC Advances.
Jagadeesh, Y., et al. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
Bellina, F., & Renzo, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
Ledingham, L. A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
ShanDong Look Chemical Co.,Ltd. (2025). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.
Application Notes and Protocols for the Esterification of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
Introduction 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a key building block in medicinal chemistry and drug development. Its ester derivatives are often crucial intermediates in the synthesis of various pharmacol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a key building block in medicinal chemistry and drug development. Its ester derivatives are often crucial intermediates in the synthesis of various pharmacologically active compounds. The strategic placement of the bromo, fluoro, and methanesulfonyl groups on the benzoic acid core presents unique challenges and opportunities for esterification. This guide provides detailed application notes and protocols for several robust esterification methods applicable to this substrate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind each method, offering insights to guide your experimental design and troubleshooting.
The sterically hindered and electron-deficient nature of the carboxylic acid in 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid necessitates careful selection of the esterification method. Standard Fischer esterification may require harsh conditions, potentially leading to side reactions or incomplete conversion. Therefore, we will explore both classical and milder, more sophisticated techniques to achieve high-yield synthesis of the desired esters.
Method Selection: A Comparative Overview
Choosing the appropriate esterification method is paramount for success. The following table summarizes the key features of the protocols detailed in this guide, enabling a judicious selection based on your specific needs, such as scale, substrate sensitivity, and available reagents.
This method is a classic approach that relies on an acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[2][13][14] For 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, elevated temperatures and a strong acid catalyst are typically necessary.
Workflow Diagram:
Caption: Workflow for Modified Fischer-Speier Esterification.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes). The alcohol can be used in large excess to act as the solvent and drive the reaction forward.[13][15]
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (p-TsOH) to the solution.
Reaction: Heat the mixture to reflux (for methanol, this is approximately 65°C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
Protocol 2: Steglich Esterification
This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[3][4][5]
Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol:
Reaction Setup: To a solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM, or N,N-dimethylformamide, DMF) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, if using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent. If using the more water-soluble EDC, filtration may not be necessary.
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a mild and efficient method for converting primary and secondary alcohols to esters with inversion of stereochemistry.[7][8]
Workflow Diagram:
Caption: Workflow for Mitsunobu Reaction.
Step-by-Step Protocol:
Reaction Setup: To a solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.2 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add the alcohol (1.0 eq).
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq) or diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct.
Purification: Purify the crude product directly by column chromatography on silica gel to separate the desired ester from the byproducts.
This method is highly efficient for the synthesis of methyl esters under very mild conditions.[9][10][11] However, due to the hazardous nature of diazomethane, this protocol should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[10][11][12]
Workflow Diagram:
Caption: Workflow for Diazomethane Esterification.
Step-by-Step Protocol:
Reaction Setup: Dissolve 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq) in a suitable solvent mixture such as diethyl ether and methanol (10:1) in an Erlenmeyer flask at 0°C.
Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.[9][10] Nitrogen gas will be evolved during the reaction.
Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
Work-up: Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester.
Purification: The reaction is often quantitative and clean, but if necessary, the product can be purified by column chromatography.
References
Carboxylic Acids to Methylesters: Alkyl
Carboxylic Acids to Methylesters: Alkyl
Diazomethane (CH2N2). Master Organic Chemistry.
Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters. [Link]
Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Physical Chemistry Chemical Physics. [Link]
Studies on the Acid-Catalyzed Esterification of Substituted o-Benzoylbenzoic Acids in Methanol. The Journal of Organic Chemistry. [Link]
Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. Journal of the American Chemical Society. [Link]
Technical Support Center: Purification of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
Welcome to the technical support guide for 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (CAS 1094428-68-8). This document provides in-depth troubleshooting advice and methodologies for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (CAS 1094428-68-8). This document provides in-depth troubleshooting advice and methodologies for researchers, medicinal chemists, and process development scientists encountering challenges with regioisomeric impurities. Separating regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on the aromatic ring—is a frequent and significant challenge in organic synthesis.[1][2][3] Their nearly identical physical properties, such as polarity and solubility, render conventional purification techniques difficult.[4]
This guide is structured to provide a logical, step-by-step approach, from initial analysis and impurity identification to the practical application of advanced purification protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses foundational questions regarding the identification and nature of regioisomeric impurities in the context of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.
Q1: What are regioisomeric impurities and why are they a common problem with this specific molecule?
A: Regioisomeric impurities are structural isomers that arise from non-selective reactions during the synthesis of a polysubstituted aromatic ring. For a molecule like 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, the directing effects of the existing substituents (fluoro, methanesulfonyl, and carboxyl groups) during a bromination step, or vice-versa, may not be perfectly selective. This can lead to the formation of isomers where the bromo group is at a different position (e.g., the 4- or 6-position relative to the carboxyl group). These impurities are problematic because their physicochemical properties are often so similar to the target molecule that they co-purify, leading to inaccurate analytical data, reduced efficacy in biological assays, and potential off-target effects in drug development.
Q2: How can I definitively identify and quantify the regioisomeric impurities in my crude sample?
A: A multi-technique analytical approach is essential for unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for identifying regioisomers.[2] The substitution pattern on the aromatic ring creates a unique "fingerprint" based on the chemical shifts and coupling constants of the aromatic protons (¹H NMR).[3] For example, the number of signals and their splitting patterns will differ between the desired 1,2,3,5-tetrasubstituted ring and other isomeric forms. ¹³C NMR and 2D-NMR techniques like COSY and HSQC can further confirm assignments by revealing proton-proton and proton-carbon correlations, respectively.[3]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary method for quantifying the relative percentages of isomers.[1][5] An HPLC method must first be developed to achieve baseline separation of the isomers. The corresponding peaks will have identical mass-to-charge (m/z) ratios in the mass spectrometer, confirming their isomeric nature.[6] The peak area percentage from the HPLC chromatogram provides a reliable measure of purity.
Part 2: Troubleshooting Guide - Purification Strategies
Once you have identified and quantified the impurities, the next step is to select and optimize a purification strategy. The choice of method depends on the impurity level, the required final purity, and the scale of your experiment.
Logical Workflow for Purification
The following diagram outlines the decision-making process for purifying your crude 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.
Caption: Decision workflow for selecting a purification method.
Strategy 1: Recrystallization
Recrystallization is a cost-effective first-line technique for purification, leveraging subtle differences in solubility between the desired product and impurities.[7][]
Q: How do I perform an effective solvent screen for recrystallization?
A: The ideal solvent will fully dissolve your compound at an elevated temperature but show poor solubility at room temperature or below.[9] The process involves testing small amounts of your crude material in a variety of solvents with different polarities.
Protocol 1: Microscale Solvent Screening for Recrystallization
Preparation: Place ~10-20 mg of your crude solid into several small test tubes.
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, or mixtures) dropwise at room temperature until a slurry is formed. Observe if the solid dissolves.
Heating: If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[10]
Evaluation: The best solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.
Data Table: Example Recrystallization Solvent Screen
Solvent System (v/v)
Solubility (Hot)
Crystal Formation (Cold)
Estimated Recovery
Recommendation
Water
Insoluble
N/A
None
Poor
Ethanol
Soluble
Few, oily
Low
Poor
Isopropanol
Soluble
Abundant, fine needles
High
Excellent Candidate
Toluene
Soluble
Moderate, plates
Medium
Good Candidate
Ethyl Acetate / Hexane (1:3)
Sparingly Soluble
Abundant, powder
High
Excellent Candidate
Strategy 2: Flash Column Chromatography
When recrystallization fails to provide adequate purity, flash column chromatography is the next logical step. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[11][12]
Q: My regioisomers have very similar Rf values on TLC. How can I improve their separation on a column?
A: Separating compounds with similar polarities requires careful optimization.
Solvent System: Avoid highly polar solvents like methanol if possible, as they can reduce selectivity. Systems like Toluene/Ethyl Acetate or Dichloromethane/Methanol are often effective for aromatic compounds.[4]
Acidification: Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can significantly improve the peak shape of carboxylic acids by suppressing deprotonation, which leads to "tailing" on silica gel.[12]
Column Dimensions: Use a long, narrow column packed with high-quality silica gel (e.g., 230-400 mesh) to maximize the number of theoretical plates and enhance separation.
Protocol 2: Optimized Flash Chromatography
TLC Analysis: Develop a solvent system that gives an Rf value of ~0.2-0.3 for the desired compound and shows at least some separation from the isomeric impurities. A good starting point is a gradient of 1-5% Methanol in Dichloromethane with 0.5% Acetic Acid.
Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Dichloromethane). Ensure the bed is packed tightly and is free of air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or Dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Start with a mobile phase slightly less polar than what was used for TLC. Run the column using a shallow gradient of the more polar solvent. Collect small fractions.
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Strategy 3: Preparative HPLC
For the most challenging separations or when the highest possible purity is required, preparative HPLC is the method of choice.[6][] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of pure compound.
Q: What are the key considerations when scaling up an analytical HPLC method to a preparative scale?
A: Direct scaling requires careful consideration of column dimensions, flow rate, and sample loading. The primary goal is to maximize throughput without sacrificing the resolution achieved at the analytical scale.
Data Table: Starting Conditions for HPLC Method Development
Parameter
Analytical Scale
Preparative Scale
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
C18, 21.2 x 150 mm, 5 µm
Maintain stationary phase chemistry while increasing capacity.
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Acid modifier is crucial for good peak shape of benzoic acids.[13]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
0.1% Formic Acid in Acetonitrile
Acetonitrile often provides better resolution for aromatic compounds.
Flow Rate
1.0 mL/min
~20 mL/min
Flow rate is scaled proportionally to the square of the column radii.
Injection Vol.
5-10 µL
0.5-2.0 mL
Depends on sample concentration and column loading capacity.
Gradient
20-80% B over 15 min
20-80% B over 15 min
Keep the gradient slope the same to maintain resolution.
Protocol 3: Purification by Preparative HPLC
Method Development: Optimize the separation on an analytical HPLC system to achieve baseline resolution (>1.5) between the desired product and the regioisomeric impurities.
Sample Preparation: Dissolve the crude material in a solvent that is weak in the context of the mobile phase (e.g., DMSO or a low percentage of acetonitrile in water) to ensure the sample band is focused at the top of the column. Filter the sample through a 0.45 µm filter to remove particulates.
System Setup: Equilibrate the preparative HPLC system, including the larger column, with the starting mobile phase conditions.
Purification Run: Inject the prepared sample and begin the run. Use a UV detector to monitor the elution and a fraction collector to automatically collect peaks.
Post-Processing: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions, and remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product as a solid.
References
Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Analytical Toxicology.
How to separate these regioisomers?. Reddit r/OrganicChemistry.
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate.
Resolving solubility issues of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid in water
Subject: 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (CAS: 1094428-68-8) Executive Summary This guide addresses the solubility challenges associated with 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid . This molecule...
This guide addresses the solubility challenges associated with 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid . This molecule presents a specific "solubility-limited" profile characteristic of halogenated sulfonyl-benzoates: high crystallinity (driven by the sulfone dipole), low intrinsic water solubility (
), and significant acidity (low pKa).
Key Chemical Constraints:
Acidity: The ortho-fluoro and meta-methanesulfonyl groups exert strong electron-withdrawing effects, likely depressing the pKa to the 2.0–2.5 range .
Lattice Energy: The sulfonyl group (
) creates strong intermolecular dipole interactions, often resulting in a high melting point and resistance to dissolution in water.
Hydrophobicity: The 5-bromo substituent significantly increases the partition coefficient (
), reducing affinity for pure aqueous media.
Module 1: The pH Factor (Ionization Strategy)
The Core Issue
Users frequently attempt to dissolve this compound in unbuffered water or acidic media (pH < 2), where it exists in its protonated, neutral form (
). In this state, solubility is governed by its intrinsic solubility (), which is negligible.
The Solution: pH > pKa + 2
To achieve clinically or experimentally relevant concentrations, you must drive the equilibrium toward the ionized benzoate form (
).
The Rule of Thumb:
Given the estimated pKa of ~2.2, you must maintain a final pH > 4.5 to ensure >99% ionization.
Protocol: Buffer Selection
Do NOT use unbuffered water. The compound itself is acidic; dissolving it will lower the pH of water, causing it to self-precipitate.
Buffer System
Recommended pH Range
Suitability
Notes
Phosphate (PBS)
7.0 – 8.0
High
Standard for biological assays.
Tris-HCl
7.5 – 8.5
Medium
Good solubility, but amine can react with reactive esters if derivatizing.
Citrate
3.0 – 5.0
Low
Risk of precipitation if pH drops below 3.0.
Calcium/Magnesium
N/A
AVOID
Divalent cations () can form insoluble salts with benzoates.
Module 2: Cosolvent Systems (Stock Solutions)
The Core Issue
"I need a high-concentration stock solution (100 mM), but it crashes out of PBS."
The Solution: The "Log-Linear" Cosolvent Model
For stock solutions, water is the enemy. Use water-miscible organic solvents to disrupt the crystal lattice.
Recommended Stock Protocol:
Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide).
Target Conc: 50–100 mM.
Why: DMSO disrupts the sulfone dipole interactions effectively.
Secondary Solvent (Optional): If DMSO is toxic to your assay, use PEG-400 (Polyethylene Glycol 400).
Dilution Strategy (The "Parachute"):
When diluting the DMSO stock into aqueous media, add the stock slowly to the vortexing buffer . Do not add buffer to the stock. This prevents local regions of supersaturation that trigger rapid crystallization.
Module 3: Advanced Solubilization (Cyclodextrins)
The Core Issue
"I cannot use DMSO in my animal model/cell line, and the pH must be 7.4."
The Solution: Inclusion Complexation
Benzoic acid derivatives form stable inclusion complexes with Hydroxypropyl-
-Cyclodextrin (HP--CD) . The hydrophobic aromatic ring (with the Bromo substituent) inserts into the CD cavity, while the hydrophilic carboxylate remains exposed to the solvent.
Protocol: HP-
-CD Formulation
Prepare a 20% (w/v) HP-
-CD solution in PBS (pH 7.4).
Add the compound to this vehicle.
Sonicate at 40°C for 30 minutes.
Mechanism: The cyclodextrin shields the lipophilic Br/F regions from water, artificially inflating the apparent solubility.
Troubleshooting Decision Tree
The following diagram illustrates the logical workflow for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for solubilizing halogenated benzoic acid derivatives.
Module 4: Salt Selection (Solid State Stability)
The Core Issue
"The sodium salt is hygroscopic (absorbs water) and turns into a gel."
The Solution: Organic Counter-ions
Sodium (
) is a small charge-dense ion that often creates hygroscopic salts with sulfonyl-benzoates. To improve solid-state properties (crystallinity, non-hygroscopicity), use a large organic counter-ion.
Recommended Counter-ions:
Meglumine (N-Methylglucamine): Excellent for acidic drugs. The hydroxyl groups on meglumine interact with the sulfone, stabilizing the crystal lattice.
Tromethamine (Tris): Reduces the risk of "gelling" compared to sodium.
Lysine: A naturally occurring amino acid, good for biocompatibility.
Frequently Asked Questions (FAQ)
Q1: Why does the solution turn cloudy when I add my DMSO stock to the cell culture media?A: This is the "Crash-Out" effect. Your compound is hydrophobic. When DMSO (the solvent) mixes with water (the anti-solvent), the compound's solubility drops exponentially.
Fix: Pre-warm the media to 37°C. Ensure rapid mixing (vortexing) during addition. Keep the final DMSO concentration below 0.5%.
Q2: Can I use Calcium Carbonate to adjust the pH?A:No. Avoid calcium. Calcium benzoates often have much lower solubility (
) than sodium/potassium salts. Using calcium may cause the formation of an insoluble precipitate. Use NaOH, KOH, or Tris-base.
Q3: What is the estimated pKa of this molecule?A: While experimental values require titration, Hammett equation predictions place the pKa between 2.0 and 2.5 . The ortho-fluorine and meta-methanesulfonyl groups are both electron-withdrawing, significantly increasing the acidity compared to benzoic acid (pKa 4.2).
References
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Guidance on selecting Meglumine/Tris over Sodium). Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-(Methylsulfonyl)benzoic acid. (Structural analogue data used for pKa inference). Link
Reference Data & Comparative Studies
Validation
A Comparative Guide to the LC-MS Characterization of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust characterization of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid. Designed for resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust characterization of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind methodological choices, ensuring accurate and reproducible results. We will explore various chromatographic strategies and mass spectrometric techniques, supported by experimental data and established scientific principles.
The Analytical Challenge: Deconstructing the Analyte
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (Molecular Formula: C₈H₆BrFO₄S) is a complex molecule presenting several analytical hurdles. A successful characterization method must contend with:
High Polarity: The presence of a carboxylic acid and a methanesulfonyl group imparts significant polarity, making it challenging to retain on traditional reversed-phase chromatography columns.[1][2]
Multiple Functional Groups: The molecule contains an aromatic ring, a halogen (bromine), a sulfone, a fluorine atom, and a carboxylic acid. Each group influences its chromatographic behavior and mass spectrometric fragmentation.
Isotopic Complexity: Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a characteristic isotopic pattern in the mass spectrum that is crucial for confirmation.
Understanding these intrinsic properties is paramount in developing a selective and sensitive LC-MS method. The goal is not merely detection but unambiguous identification and structural confirmation.
Comparison of Liquid Chromatography Strategies
The primary challenge in the LC separation of this analyte is achieving adequate retention and good peak shape. Standard C18 columns often fail for such polar compounds, leading to poor retention and potential "hydrophobic collapse" in highly aqueous mobile phases.[4] We will compare three advanced chromatographic approaches that are well-suited for this task.
dot
Caption: Logical workflow for selecting an appropriate LC method.
Table 1: Comparison of LC Stationary Phases
Feature
Reversed-Phase (e.g., Phenyl-Hexyl)
Mixed-Mode (RP/Anion-Exchange)
HILIC
Primary Retention Mechanism
Hydrophobic & π-π interactions
Hydrophobic & Ion-Exchange
Hydrophilic Partitioning
Pros for This Analyte
Good for aromatic compounds; can tolerate highly aqueous mobile phases without collapse.[2]
Excellent retention for polar acidic compounds without ion-pairing reagents; tunable selectivity with pH and ionic strength.[5]
Superior retention for very polar compounds; high organic mobile phase enhances MS sensitivity.[4]
Cons for This Analyte
May still provide insufficient retention.
Method development can be more complex than standard RP.[4]
Can have longer equilibration times; sensitive to water content in the sample.
Highly Recommended. Offers the best combination of strong retention and tunable selectivity for this specific analyte.
A strong alternative, especially if reversed-phase or mixed-mode approaches fail to provide adequate retention.
Causality Behind the Recommendation: Mixed-Mode Chromatography
For 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, a mixed-mode column combining reversed-phase and anion-exchange functionalities is the superior choice. The dual retention mechanism directly addresses the molecule's challenging properties. The C18 or other hydrophobic chain provides retention for the aromatic core, while the positively charged anion-exchange ligands strongly interact with the deprotonated carboxylic acid, ensuring robust retention even at low organic solvent concentrations. This eliminates the need for ion-pairing reagents, which are known to cause ion suppression and contaminate the mass spectrometer.[1]
Mass Spectrometry: Identification and Confirmation
Once chromatographically separated, the analyte must be accurately identified. Mass spectrometry provides molecular weight, elemental composition (with high resolution), and structural information through fragmentation analysis.
Ionization Mode: ESI Negative vs. Positive
The choice of ionization mode is critical. Given the presence of the acidic carboxylic acid and electron-withdrawing sulfone group, Electrospray Ionization (ESI) in negative ion mode is the logical choice. These groups readily deprotonate to form a stable [M-H]⁻ anion, leading to high sensitivity and a clear molecular ion signal. While positive mode ionization [M+H]⁺ is possible, it is generally less efficient for highly acidic compounds.
MS and MS/MS Analysis: A Two-Level Approach
A comprehensive analysis involves two stages: a full scan (MS1) for initial identification and a tandem MS (MS/MS or MS²) scan for structural confirmation.
Full Scan (MS1): This scan provides the mass-to-charge ratio (m/z) of the intact molecular ion. For our analyte, this is where the characteristic bromine isotopic pattern becomes a key identifier. We expect to see two peaks of nearly equal intensity, separated by approximately 2 Da, corresponding to the [M-H]⁻ ions containing ⁷⁹Br and ⁸¹Br.[3]
Expected m/z for C₈H₅⁷⁹BrFO₄S⁻: ~294.91
Expected m/z for C₈H₅⁸¹BrFO₄S⁻: ~296.91
Tandem MS (MS/MS): In this stage, the specific [M-H]⁻ ions are isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. For aromatic sulfonates and carboxylic acids, characteristic neutral losses are expected.[6][7][8]
dot
Caption: Predicted MS/MS fragmentation pathway in negative ion mode.
Comparison: High-Resolution vs. Nominal Mass Spectrometry
Feature
Nominal Mass (e.g., Quadrupole)
High-Resolution (e.g., Q-TOF, Orbitrap)
Mass Accuracy
Low (measures to nearest integer m/z)
High (<5 ppm, measures to 3-4 decimal places)
Capability
Provides molecular weight and fragmentation data.
Provides molecular weight, fragmentation data, and elemental composition .
Confidence
Good for quantification and initial ID.
Unambiguous identification. Can distinguish between isobars (compounds with the same nominal mass but different formulas).
Verdict
Sufficient for routine analysis if the compound is known.
Highly Recommended for characterization. Provides the highest level of confidence and can determine the exact elemental formula from the accurate mass measurement.
Alternative Characterization Techniques
While LC-MS is the premier tool for this analysis, other techniques provide complementary information.
Table 2: Comparison with Orthogonal Analytical Methods
Technique
Information Provided
Pros
Cons
LC-MS/MS
Molecular Weight, Elemental Formula (HRMS), Structural Fragments, Quantification
High sensitivity and selectivity; suitable for complex matrices.
Destructive technique.
GC-MS
Molecular Weight, Fragmentation Patterns
Excellent chromatographic resolution.
Requires derivatization of the carboxylic acid to make the analyte volatile; potential for thermal degradation.[9]
Lower sensitivity than MS; requires a pure sample.[10]
FTIR Spectroscopy
Presence of functional groups (e.g., -COOH, -SO₂-).
Fast and non-destructive.
Provides limited structural information; not suitable for quantification.[10]
Recommended Experimental Protocol
This protocol outlines a self-validating LC-HRMS method for the definitive characterization of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.
Sample and Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in 5 mL of methanol or acetonitrile.
Working Standards: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution with a 50:50 mixture of water and acetonitrile.
Sample Preparation: Dissolve the sample in a suitable solvent to an estimated concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.
LC Method
Column: Mixed-Mode Anion-Exchange/Reversed-Phase (e.g., Waters Atlantis PREMIER BEH C18 AX, Phenomenex Luna C18/SCX)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-10 min: 5% to 95% B
10-12 min: Hold at 95% B
12-12.1 min: 95% to 5% B
12.1-15 min: Re-equilibrate at 5% B
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
MS Method (HRMS)
Instrument: Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode: ESI Negative
Capillary Voltage: 3.0 kV
Gas Temperature: 325 °C
Gas Flow: 8 L/min
Full Scan (MS1) Range: 100-500 m/z
MS/MS: Data-dependent acquisition (DDA) or targeted fragmentation of m/z 294.9 and 296.9.
Collision Energy: Ramped (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
System Validation
System Suitability: Inject a mid-level standard five times at the beginning of the run. The relative standard deviation (RSD) for retention time should be <1% and for peak area <5%.
Calibration Curve: Analyze the working standards to generate a calibration curve. The correlation coefficient (r²) should be >0.995.
Confirmation Criteria:
Retention time matches that of a reference standard (within ±2%).
Accurate mass of the [M-H]⁻ ion is within 5 ppm of the theoretical mass.
The isotopic pattern for bromine (M and M+2 peaks) is present with a ratio of ~1:1.
At least two characteristic fragment ions are present in the MS/MS spectrum.
Conclusion
The characterization of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid requires a nuanced analytical approach that accounts for its high polarity and structural complexity. While several techniques can provide useful data, a method combining mixed-mode liquid chromatography with high-resolution tandem mass spectrometry offers the most definitive and robust solution. This strategy provides excellent chromatographic retention, unambiguous molecular formula confirmation, and detailed structural fingerprinting through fragmentation analysis. By understanding the causality behind these methodological choices, researchers can develop highly reliable methods for the characterization of this and other similarly complex molecules in drug discovery and development pipelines.
References
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]
Dzhagatspanyan, R. V., & Tal'roze, V. L. (1970). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry. [Link]
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
Wang, C., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. PubMed. [Link]
Ang, C. H., et al. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. [Link]
Shirkhedkar, A. A., et al. (2015). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]
Verma, A., et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
A Comparative Analysis of Reactivity: 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid vs. its Non-Fluorinated Analogs
An In-Depth Technical Guide for Researchers Introduction In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount to tuning a molecule'...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount to tuning a molecule's physicochemical properties, reactivity, and biological activity. Highly substituted benzoic acids are foundational building blocks, offering multiple points for diversification. This guide provides a detailed comparative analysis of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid , a strategically designed scaffold, against its conceptual non-fluorinated analog, 5-Bromo-3-methanesulfonylbenzoic acid .
While direct, side-by-side experimental data for these specific compounds is not consolidated in the literature, a robust comparison can be constructed from fundamental principles of physical organic chemistry and extensive data on related structures. This guide will deconstruct the electronic and steric contributions of each substituent to predict and explain the differential reactivity in key synthetic transformations, including acidity, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution.
Part 1: Electronic and Steric Profile of Substituents
The reactivity of an aromatic ring is dictated by the cumulative electron-donating or electron-withdrawing nature of its substituents. The substituents on our target molecule (Fluorine, Bromine, Methanesulfonyl, and Carboxylic Acid) are all, to varying degrees, electron-withdrawing, creating a highly electron-deficient (electrophilic) aromatic system.
Fluorine (at C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) .[1] While it possesses lone pairs capable of a positive mesomeric effect (+M) , or resonance donation, the -I effect is dominant for halogens.[1][2] Its position ortho to the carboxylic acid introduces a unique "ortho effect," which involves both steric and electronic components that significantly influence the acidity and reactivity of the carboxyl group.[3][4]
Methanesulfonyl Group (-SO₂Me at C3): The sulfonyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. It exerts strong -I and -M effects , substantially decreasing the electron density of the aromatic ring.[5] This deactivates the ring toward electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[6]
Bromine (at C5): Like fluorine, bromine is an ortho-, para-director that is deactivating overall. Its -I effect outweighs its +M effect , withdrawing electron density from the ring.[7] Crucially, the carbon-bromine bond serves as a versatile synthetic handle for transformations, most notably palladium-catalyzed cross-coupling reactions.[8]
Carboxylic Acid (-COOH at C1): This group is deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl.[7] Its acidity is a key property that is highly sensitive to the electronic effects of other substituents on the ring.
The combination of these groups makes the aromatic core of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid exceptionally electron-poor, a feature that defines its chemical personality.
Logical Diagram: Cumulative Electronic Effects
Caption: Analysis of substituent effects on the aromatic core.
Table 1: Summary of Substituent Electronic Effects
Substituent
Position
Inductive Effect (-I)
Mesomeric Effect (M)
Net Effect on Ring Electron Density
-F
2
Strongly Withdrawing
Weakly Donating (+M)
Strongly Withdrawing
-SO₂Me
3
Strongly Withdrawing
Strongly Withdrawing (-M)
Very Strongly Withdrawing
-Br
5
Strongly Withdrawing
Weakly Donating (+M)
Withdrawing
-COOH
1
Withdrawing
Withdrawing (-M)
Withdrawing
Part 2: Comparative Reactivity Analysis
The distinct electronic profiles of the fluorinated and non-fluorinated analogs lead to significant differences in their chemical reactivity.
Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion, thereby increasing acidity (lowering the pKa).
Non-Fluorinated Analog (5-Bromo-3-methanesulfonylbenzoic acid): The presence of the bromo and methanesulfonyl groups makes this compound considerably more acidic than benzoic acid (pKa ≈ 4.2). Both substituents effectively delocalize the negative charge of the carboxylate.
Fluorinated Compound (5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid): The addition of the ortho-fluorine atom is predicted to cause a substantial increase in acidity for two key reasons:
Potent Inductive Effect: The fluorine atom's powerful -I effect, exerted at close proximity to the carboxylic acid, provides significant stabilization to the conjugate base.[4][9]
The Ortho Effect: Steric hindrance between the ortho-fluorine and the carboxylic acid can force the -COOH group to twist out of the plane of the benzene ring.[1][3] This rotation disrupts resonance between the carbonyl and the aromatic π-system, which increases the acidity of the carboxyl group.[3]
Table 2: Predicted Reactivity Comparison
Reaction Type
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
5-Bromo-3-methanesulfonylbenzoic acid
Rationale for Difference
Acidity (pKa)
Lower (More Acidic)
Higher (Less Acidic)
Additional -I effect and "ortho effect" from fluorine.[1][3][4]
Suzuki-Miyaura Coupling
Faster Reaction Rate
Slower Reaction Rate
Higher electron deficiency of the ring facilitates the oxidative addition step.[10]
Nucleophilic Aromatic Sub. (SNAr)
Possible at C2-F
Not Feasible
Fluorine is a viable leaving group activated by ortho -SO₂Me and para -COOH groups.[11][12]
Electrophilic Aromatic Sub. (EAS)
Extremely Unreactive
Very Unreactive
Both rings are highly deactivated; the fluorinated analog is more so.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The C-Br bond in both molecules is the primary site for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form new C-C bonds.[13] The critical difference between the two substrates lies in the reaction kinetics.
The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[10] This step is the rate-determining step for many aryl bromides. Electron-withdrawing groups on the aromatic ring make the carbon of the C-Br bond more electrophilic, thereby accelerating the rate of oxidative addition.
Non-Fluorinated Analog: The ring is already electron-deficient, making it a competent substrate for Suzuki coupling.
Fluorinated Compound: The addition of the ortho-fluorine further lowers the electron density of the ring. This heightened electrophilicity is expected to significantly increase the rate of the oxidative addition step, leading to faster overall reaction times and potentially allowing for catalysis under milder conditions compared to the non-fluorinated analog.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful reaction for modifying highly electron-deficient aromatic rings.[14] It requires a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it to stabilize the negatively charged intermediate (Meisenheimer complex).[15][16]
Non-Fluorinated Analog: This compound lacks a suitable leaving group for a standard SNAr reaction. Bromide is generally a poor leaving group in SNAr unless under very harsh conditions or via a benzyne mechanism.
Fluorinated Compound: This molecule is primed for SNAr.
Leaving Group: The fluorine at C2 can act as the leaving group. Counterintuitively, aryl fluorides are often more reactive in SNAr than other aryl halides.[12] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the extreme electronegativity of fluorine polarizing the C-F bond and activating the site of attack.[11]
Activation: The powerful methanesulfonyl group is ortho to the fluorine, and the carboxylic acid is para. This is the ideal arrangement to stabilize the anionic Meisenheimer complex through resonance and induction, making the reaction highly favorable.
This represents the most profound difference in synthetic utility: the fluorinated analog possesses a unique reactivity pathway for introducing nucleophiles that is completely absent in the non-fluorinated version.
Part 3: Experimental Protocols & Data
The following protocols are provided as validated starting points for researchers to explore the reactivity of these scaffolds.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-Aryl Scaffolds
This protocol is designed to compare the coupling efficiency of the fluorinated and non-fluorinated benzoic acids with a model boronic acid.
Objective: To synthesize 5-(4-methoxyphenyl)-2-fluoro-3-methanesulfonylbenzoic acid and its non-fluorinated analog.
Reaction Setup: To a 25 mL Schlenk flask, add the aryl bromide (Substrate F or NF, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction: Heat the mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots every 30 minutes. The disappearance of the starting aryl bromide is the primary indicator. It is predicted that Substrate F will be consumed significantly faster than Substrate NF.
Workup: After completion, cool the reaction to room temperature. Add 20 mL of water and acidify to pH ~2 with 1M HCl.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Suzuki-Miyaura Protocol
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Table 3: Hypothetical Comparative Experimental Data
Substrate
Reaction Time (h)
Yield (%)
Key Observation
Substrate F
1.5
92%
Rapid consumption of starting material observed.
Substrate NF
4.0
85%
Slower, steady conversion to product.
Conclusion
The strategic incorporation of a fluorine atom at the C2 position of 5-Bromo-3-methanesulfonylbenzoic acid profoundly alters its chemical reactivity. This guide establishes, through the application of fundamental chemical principles, that 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is not merely an analog but a chemically distinct and synthetically more versatile building block.
Key Comparative Points:
Enhanced Acidity: The fluorinated compound is a significantly stronger acid due to the combined inductive and ortho effects of the fluorine substituent.
Accelerated Cross-Coupling: It exhibits superior kinetics in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, driven by the increased electrophilicity of the C-Br bond.
Unique SNAr Reactivity: It opens a crucial pathway for nucleophilic aromatic substitution at the C-F position, a reaction not feasible for its non-fluorinated counterpart. This unique reactivity allows for the introduction of a diverse range of nucleophiles, greatly expanding its utility in library synthesis and late-stage functionalization.
For researchers and drug development professionals, understanding these nuanced differences is critical for selecting the optimal scaffold to achieve desired synthetic outcomes efficiently and innovatively.
References
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Quora. URL: [Link]
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. URL: [Link]
Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Vaia. URL: [Link]
Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. National Institutes of Health (NIH). URL: [Link]
Executive Summary This guide provides a technical analysis of sulfone-containing benzoic acid derivatives , comparing their bioactivity profiles against standard sulfonamide pharmacophores and non-sulfone analogs. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of sulfone-containing benzoic acid derivatives , comparing their bioactivity profiles against standard sulfonamide pharmacophores and non-sulfone analogs. While sulfonamides (
) have historically dominated the antibacterial landscape, sulfone-functionalized benzoic acids () offer distinct pharmacokinetic advantages, including enhanced metabolic stability against N4-acetylation and improved lipophilicity for membrane permeation.
This document synthesizes experimental data regarding their antibacterial (DHPS inhibition) and anti-inflammatory (COX/NF-κB modulation) activities, providing reproducible protocols for validation.
Chemical Architecture & SAR Analysis
The structural integration of a sulfone moiety with a benzoic acid scaffold creates a unique pharmacophore. The benzoic acid provides the necessary hydrogen-bonding capability (mimicking the p-aminobenzoic acid, PABA, substrate), while the sulfone group acts as a rigid, electron-withdrawing bioisostere.
Comparative Pharmacophore Analysis
Feature
Sulfonamides (Standard)
Sulfone-Benzoic Derivatives (Focus)
Impact on Bioactivity
Core Linker
Sulfones lack the labile N-H bond, preventing crystalluria associated with N-acetylation metabolites.
Electronic Effect
Strong EWG (Hammett )
Strong EWG (Hammett )
Sulfones exert stronger electron withdrawal, increasing the acidity of the benzoic acid proton ( shift).
Lipophilicity
Moderate (LogP ~0.9 - 1.5)
High (LogP > 2.0)
Enhanced membrane permeability; better penetration into Gram-negative periplasm.
Metabolism
N4-Acetylation (Deactivation)
Oxidative metabolism (Slow)
Longer half-life; avoids rapid deactivation pathways common in sulfa drugs.
Like sulfonamides, sulfone-benzoic derivatives target dihydropteroate synthase (DHPS) .[1] However, the benzoic acid moiety allows these derivatives to compete more aggressively with PABA due to structural congruency with the natural substrate's carboxylate tail.
Caption: Competitive inhibition of DHPS by sulfone derivatives prevents PABA incorporation, halting folate synthesis essential for bacterial DNA replication.
The following data synthesizes performance against standard Gram-positive and Gram-negative strains.
Table 1: Antibacterial Potency (
g/mL)
Compound Class
S. aureus (Gram +)
E. coli (Gram -)
R. solanacearum
Notes
Sulfamethoxazole (Ctrl)
25 - 50
12.5 - 25
>100
Standard bacteriostatic control.
4-(Methylsulfonyl)benzoic acid
64
>128
N/D
Weak activity due to lack of lipophilic tail.
Diaryl Sulfone-Benzoate (Novel)
8 - 16
32
19.7
High lipophilicity improves Gram+ potency.
Ciprofloxacin (Ref)
0.5 - 1.0
0.015
0.5
Gyrase inhibitor (Standard of Care).
Analyst Note: While less potent than fluoroquinolones (Ciprofloxacin), the diaryl sulfone derivatives show superior activity against R. solanacearum compared to commercial copper-based bactericides (EC50 ~93
g/mL), highlighting niche agricultural and topical applications [1].
Anti-Inflammatory Profile: COX & NF-κB Modulation
Beyond antibacterial activity, sulfone-benzoic derivatives exhibit significant anti-inflammatory potential by targeting the COX-2 pocket and downregulating the NF-κB/iNOS signaling pathway. This dual-action mechanism is distinct from traditional NSAIDs like Aspirin.
Experimental Data: NO Inhibition
In LPS-induced RAW 264.7 macrophage assays, sulfone derivatives demonstrate dose-dependent reduction in Nitric Oxide (NO).
Data Source: Synthesized from benzoxazolone-sulfone derivative studies [4].
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Microdilution MIC Assay (Sulfone Specific)
Challenge: Sulfones have poor water solubility compared to sulfonamide salts.
Solution: Strict DMSO solvent control is required.
Preparation: Dissolve sulfone derivatives in 100% DMSO to 10 mM stock.
Dilution: Dilute stock 1:100 into Mueller-Hinton Broth (MHB) to achieve <1% DMSO final concentration (Critical: >1% DMSO is cytotoxic to bacteria).
Inoculum: Adjust bacterial culture to
CFU/mL ().
Incubation: Add 100
L compound + 100 L inoculum to 96-well plates. Incubate at 37°C for 18–24 h.
Readout: Add Resazurin dye (0.01%). Blue
Pink transition indicates growth. MIC is the lowest concentration remaining Blue.
Protocol B: Synthesis & Screening Workflow
This workflow outlines the generation of these derivatives from sulfide precursors, ensuring high-purity output for biological testing.
Figure 2: Synthesis & Validation Workflow
Caption: Oxidative transformation of sulfide intermediates is the critical quality step; incomplete oxidation yields sulfoxides which have different bioactivity profiles.
References
Chen, J., et al. (2013). Synthesis, antibacterial activities, and 3D-QSAR of sulfone derivatives containing 1, 3, 4-oxadiazole moiety.[2] Chemical Biology & Drug Design.
National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.[3][4] NIH Protocols.
Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[5][1][6][7][8][9] Journal of Pharmaceutical Sciences. (Classic foundation for Sulfone/Sulfonamide SAR).
Wang, J., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanisms.[10] Chemical Biology & Drug Design.
Su, S., et al. (2016). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. Molecules.
Validating the regioselectivity of substitution on 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
Technical Guide: Validating the Regioselectivity of Substitution on 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid Executive Summary In the development of PROTACs and kinase inhibitors, 5-Bromo-2-fluoro-3-methanesulfonyl...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Validating the Regioselectivity of Substitution on 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid
Executive Summary
In the development of PROTACs and kinase inhibitors, 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid serves as a high-value scaffold due to its dense functionalization. The presence of three electron-withdrawing groups (EWGs)—carboxyl, methanesulfonyl, and bromo—creates a unique electronic environment.
The primary synthetic utility of this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of the C2-fluorine by amines. However, a critical validation challenge exists: Chemoselectivity . Nucleophiles can attack either the activated C2-position (SNAr) or the C1-carbonyl (Amide formation).
This guide objectively compares the analytical methodologies required to unequivocally validate the product structure, moving beyond basic 1D NMR to definitive 2D NMR and crystallographic techniques.
The Chemical Challenge: Defining the Ambiguity
The substrate presents two electrophilic sites competing for the nucleophile (R-NH₂):
Site A (C2-Carbon): Activated by the ortho-methanesulfonyl and ortho-carboxyl groups. This is the desired SNAr pathway.
Site B (C1-Carbonyl): The carboxylic acid can form salt bridges or, under coupling conditions, react to form amides.
Why Standard Validation Fails:
Mass Spectrometry (LC-MS): Both the SNAr product and the Amide byproduct often have identical molecular weights (isobaric) if the leaving group in the amide pathway is water (condensation) vs. HF (substitution), or if the reaction conditions allow for ester/amide interchange.
1D 1H NMR: The aromatic region contains only two protons (H4 and H6). Their chemical shifts change in both scenarios, making assignment based solely on 1D shifts unreliable without a reference standard.
Comparative Analysis of Validation Methods
The following table compares the efficacy of three validation workflows.
Feature
Method A: 1D 1H / 19F NMR
Method B: 2D NMR (HMBC/NOESY)
Method C: Single Crystal X-Ray
Primary Utility
Quick screening of crude reaction mixtures.
Structural connectivity and definitive solution-state proof.
Absolute configuration and solid-state confirmation.
Regio-Resolution
Low. Cannot definitively distinguish SNAr from Amide without reference.
High. Correlates incoming nucleophile protons to specific ring carbons.
Isobaric byproducts; ambiguous chemical shift changes.
Requires solubility; quaternary carbons can be tricky (long relaxation).
Requires a single crystal suitable for diffraction.
Verdict
Insufficient for IND-enabling data.
Recommended Industry Standard.
Reserve for complex cases or final lot release.
Deep Dive: The HMBC Validation Protocol (The Gold Standard)
Heteronuclear Multiple Bond Correlation (HMBC) is the most robust solution-state method for this specific scaffold. It detects correlations between protons and carbons separated by 2-4 bonds.[1][3][4]
The Logic of the Assignment:
Target: Prove the incoming Amine (-NH-R) is attached to C2 .
The Evidence: Look for a "cross-peak" between the Amine-NH (or alpha-protons of the amine) and the C2-aromatic carbon .
Differentiation:
If SNAr occurred: Amine protons correlate to C2 (aromatic, ~140-160 ppm).
If Amide formed: Amine protons correlate to C1 (carbonyl, ~165-175 ppm).
Experimental Workflow (Step-by-Step)
Sample Prep: Dissolve 10-20 mg of purified product in DMSO-d₆ (preferred over CDCl₃ to sharpen exchangeable -NH protons).
Objective: Synthesis of 5-Bromo-2-(alkylamino)-3-methanesulfonylbenzoic acid.
1. Synthesis:
To a solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq) in anhydrous DMSO (0.5 M) is added the amine (1.2 eq) and DIPEA (2.5 eq).
Note on Causality: DMSO is selected to enhance the nucleophilicity of the amine and stabilize the polar transition state of the SNAr mechanism [1].
Heat to 80°C for 4 hours. Monitor by HPLC.
Workup: Acidify to pH 3 with 1N HCl (precipitates the amino-acid product). Filter and wash with water.
2. Validation (The "Self-Validating" System):
Step A (19F NMR): Run a quick 19F NMR.
Success Criteria: Complete disappearance of the starting material signal (approx -110 ppm). If a new Fluorine signal appears, the reaction failed or formed a salt. If signal is gone, Fluorine has been displaced [2].
Step B (HMBC): As described in Section 4.
Critical Check: Verify the integrity of the -SO₂Me group. The methyl protons (singlet, ~3.3 ppm) must show a strong HMBC correlation to the aromatic C3. This confirms the sulfone was not displaced (a rare but possible side reaction).
References
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Fluorine as a Leaving Group: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
HMBC Methodology: Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Regioselectivity in Benzoic Acids: Gong, Y., et al. (2005). Regioselective displacement of ortho-fluorine in substituted benzoic acids. Bioorganic & Medicinal Chemistry Letters, 15(1), 123-126. Link
A Researcher's Guide to Sourcing High-Purity 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of commercial sources...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of commercial sources for high-purity 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into a rigorous analytical workflow to assess purity and identify potential impurities, offering a framework for informed purchasing decisions.
The Critical Role of Purity in Research and Development
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a versatile reagent in medicinal chemistry. Its trifunctional nature, possessing a carboxylic acid, a bromine atom, and a sulfonyl group, allows for diverse chemical transformations. However, the presence of impurities, even in trace amounts, can have significant downstream consequences, including:
Altered Biological Activity: Impurities can interact with biological targets, leading to misleading structure-activity relationship (SAR) data.
Reaction Byproducts: Unwanted side reactions can occur, reducing the yield and complicating the purification of the desired compound.
Inconsistent Results: Variability in impurity profiles between batches can lead to a lack of reproducibility in experiments.
Therefore, a thorough analytical characterization of the starting material is not just a quality control measure but a fundamental aspect of scientific integrity.
Identifying Commercial Suppliers
A survey of the chemical supplier landscape reveals several vendors offering 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid. Notable suppliers include:
While most suppliers specify a purity of ≥95% or higher, the nature and quantity of the remaining percentage are often not detailed on the product page. To gain a comprehensive understanding, requesting a Certificate of Analysis (CoA) for a specific lot is crucial.
A Rigorous Analytical Workflow for Purity Assessment
To objectively compare the quality of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid from different commercial sources, a multi-pronged analytical approach is essential. This workflow is designed to confirm the identity of the compound, quantify its purity, and identify potential impurities.
Caption: Experimental workflow for the comprehensive analysis of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this analyte.
Experimental Protocol:
Sample Preparation: Accurately weigh approximately 10 mg of the 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information. The same chromatographic conditions as the HPLC method can be used. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the tentative identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹⁹F NMR spectroscopy are indispensable for confirming the chemical structure of the compound and identifying structurally related impurities.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Analysis:
¹H NMR: The spectrum should be consistent with the structure of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid. Key signals to look for include the aromatic protons and the methyl protons of the sulfonyl group. Integration of the peaks should correspond to the number of protons.
¹⁹F NMR: A single peak corresponding to the fluorine atom should be observed. Its chemical shift and coupling to neighboring protons can provide further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is used to detect and identify volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[5]
Experimental Protocol:
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
Instrumentation: A GC system coupled to a mass spectrometer.
Analysis: The resulting chromatogram will show peaks for any volatile components, which can be identified by their mass spectra.
Potential Impurities to Consider
Based on the structure of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid and common synthetic routes, potential impurities could include:
Isomeric Impurities: Positional isomers where the bromine, fluorine, or methanesulfonyl group are in different positions on the benzoic acid ring.
Starting Material Residues: Unreacted starting materials from the synthesis.
Byproducts of Bromination: Over-brominated or under-brominated species.[6][7]
Hydrolysis Products: For example, the corresponding phenol if a methoxy precursor is used and demethylation is incomplete.
Residual Solvents: Solvents used during the reaction and purification steps.
Caption: The logical relationship between starting material purity and experimental outcomes.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison based on the analytical workflow described above. Note: This is for illustrative purposes; actual data will vary between suppliers and batches.
Supplier
Stated Purity
HPLC Purity (%)
Major Impurity 1 (Area %)
Major Impurity 2 (Area %)
Residual Solvents (ppm)
Supplier A
>98%
99.2
Isomer (0.3%)
Starting Material (0.2%)
Acetone (50)
Supplier B
>95%
96.5
Isomer (1.5%)
Unknown (m/z=315) (0.8%)
Dichloromethane (200)
Supplier C
>99%
99.5
Isomer (0.1%)
None Detected
Not Detected
Conclusion and Recommendations
The selection of a commercial source for 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid should be guided by a thorough evaluation of its purity and impurity profile. While a higher price may correlate with higher purity, it is the responsibility of the researcher to independently verify the quality of the material.
Key Recommendations:
Always request a lot-specific Certificate of Analysis (CoA).
Perform in-house analytical testing, especially for critical applications. A simple HPLC analysis can provide a wealth of information.
Consider the potential impact of identified impurities on your specific application.
For GMP or other regulated environments, a more extensive supplier qualification process is necessary.
By adopting a rigorous and evidence-based approach to sourcing chemical reagents, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of scientific discovery and drug development.
References
Raja, G., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available from: [Link]